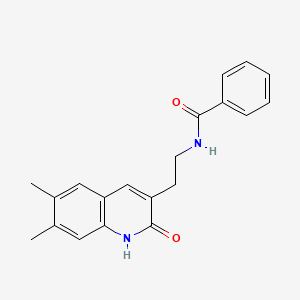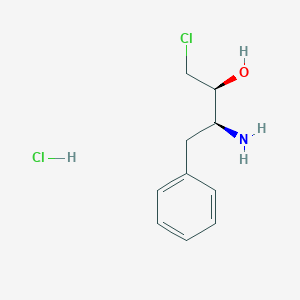![molecular formula C11H15N3 B2395145 7-(6-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane CAS No. 2197892-06-9](/img/structure/B2395145.png)
7-(6-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-(6-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane” is a bicyclic compound with a pyrimidine ring attached. Pyrimidine is an aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The bicyclic heptane structure is a common motif in many natural products .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a bicyclic heptane ring fused to a pyrimidine ring. The presence of nitrogen in the ring would have a significant effect on the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrimidine ring and the bicyclic structure. The nitrogen atoms in the pyrimidine could potentially act as nucleophiles in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The bicyclic structure could impart rigidity to the molecule, and the pyrimidine ring could contribute to its polarity .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
7-substituted 2-azabicyclo[2.2.1]heptanes serve as key intermediates for creating novel epibatidine analogues, such as isoepiboxidine, through nucleophilic substitution reactions. This process involves the neighboring group participation by the nitrogen atom, allowing for the synthesis of various derivatives with potential biological activity (Malpass & White, 2004).
Imaging Agents for PET
A specific derivative, (-)-7-methyl-2-exo-[3'-(6-[^18F]fluoropyridin-2-yl)-5'-pyridinyl]-7-azabicyclo[2.2.1]heptane, has been developed as a radiolabeled antagonist for cerebral nicotinic acetylcholine receptor (alpha4beta2-nAChR) imaging with optimal PET imaging properties. It demonstrates high binding affinity, favorable brain kinetics, and a promising metabolic profile, making it a superior alternative for nAChR PET radioligands in humans (Gao et al., 2008).
Chemical Reaction and Synthesis Techniques
The compound's structure facilitates the aza-Prins-pinacol approach to rapidly access 7-azabicyclo[2.2.1]heptanes and subsequent ring expansion to [3.2.1]tropanes. This method promises a concise entry into azabicyclic targets of biological relevance (Armstrong & Shanahan, 2005).
Radioligand Synthesis Improvement
Enhanced syntheses of precursors for PET radioligands, specifically for [^18F]XTRA and [^18F]AZAN, have been developed using 7-methyl-2-exo-[3'-(2-bromopyridin-3-yl)-5'-pyridinyl]-7-azabicyclo[2.2.1]heptanes. These new procedures provide the title compounds in significantly higher yields, advancing the production of radioligands for PET imaging (Gao et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
7-(6-methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-8-6-11(13-7-12-8)14-9-2-3-10(14)5-4-9/h6-7,9-10H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNUSFDKXUFYPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2C3CCC2CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3,4-Difluorophenyl)methyl]-N-[(1-methylsulfanylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2395069.png)
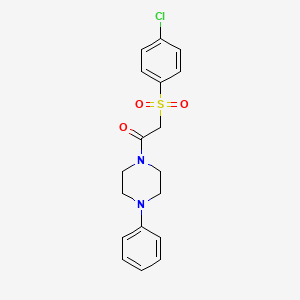


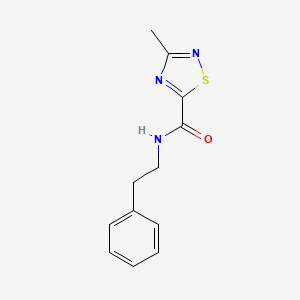
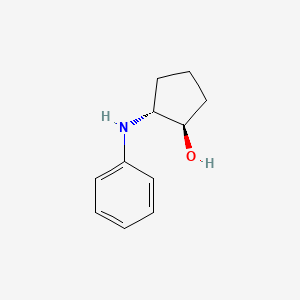
![2-({6-[(4-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2395079.png)

![2-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2395081.png)
